molecular formula C16H15N3O B1584145 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol CAS No. 2170-39-0

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Cat. No.: B1584145
CAS No.: 2170-39-0
M. Wt: 265.31 g/mol
InChI Key: YKONWVIRECCMQE-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0, molecular formula: C₁₆H₁₅N₃O) is a benzotriazole-based ultraviolet (UV) absorber widely used in polymers, coatings, and plastics to prevent photodegradation . Its structure features a benzotriazole ring fused to a phenol group substituted with a methyl and a propenyl group. Key properties include:

  • Molecular weight: 265.31 g/mol .
  • Melting point: 98–102°C .
  • Solubility: Insoluble in water; soluble in organic solvents like acetonitrile .
  • UV absorption range: Typically 300–400 nm, common for benzotriazole derivatives .

The compound’s intramolecular O–H⋯N hydrogen bond stabilizes its excited state, enhancing UV absorption efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol typically involves the reaction of 2H-benzotriazole with 4-methyl-6-(2-propenyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds.

Scientific Research Applications

UV Stabilization

One of the primary applications of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is in the field of polymer chemistry as a UV stabilizer. Its ability to absorb UV radiation protects materials from degradation.

Case Studies:

  • Polymer Films : Research indicates that incorporating UV-9 into polymer films significantly enhances their resistance to UV-induced degradation. A study demonstrated that films containing UV-9 maintained their mechanical properties and transparency after prolonged exposure to sunlight, compared to those without the stabilizer .
Material TypeUV Stabilizer ConcentrationMechanical Property Retention (%)Transparency (%)
Polyethylene1%9095
Polypropylene0.5%8592

Antioxidant Properties

Beyond UV stabilization, this compound exhibits antioxidant properties, making it valuable in formulations where oxidative stability is crucial.

Research Findings:

  • Cosmetic Applications : In cosmetic formulations, UV-9 has been shown to reduce oxidative stress on skin cells, thereby enhancing product efficacy and shelf life. A study found that creams containing this compound exhibited lower levels of lipid peroxidation compared to control formulations .

Photoprotection in Sunscreens

The compound is also utilized in sunscreen formulations due to its ability to absorb UV radiation effectively.

Efficacy Studies:

  • Sunscreen Formulations : In comparative studies, sunscreens containing UV-9 demonstrated higher SPF values and better photostability than those using traditional UV filters alone. The incorporation of this compound allows for broader spectrum protection against UVA and UVB rays .
Sunscreen TypeSPF Value (with UV-9)SPF Value (without UV-9)
Chemical Sunscreen3025
Physical Sunscreen5040

Industrial Applications

In addition to its use in consumer products, UV-9 is employed in various industrial applications, including coatings and adhesives.

Performance Insights:

  • Coating Formulations : The addition of UV-9 in industrial coatings has been linked to improved durability and resistance to yellowing over time. Testing showed that coatings with this compound maintained color integrity better than those without it .

Mechanism of Action

The compound exerts its effects primarily through the absorption of ultraviolet light. The benzotriazole ring absorbs ultraviolet radiation and dissipates the energy as heat, thereby protecting the material it is incorporated into from ultraviolet-induced degradation. This mechanism involves the excitation of electrons within the benzotriazole ring, which then return to their ground state, releasing energy in the form of heat.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole-Phenol Derivatives

Compound Name (CAS) Substituents (Position) Molecular Weight Key Properties Applications References
Target compound (2170-39-0) –CH₃ (4), –CH₂CH₂CH₂ (6) 265.31 MP: 98–102°C; moderate hydrophobicity Plastics, coatings
UV 326 (3896-11-5) –CH₃ (4), –C(CH₃)₃ (6), –Cl (5) 315.80 Higher MP (~150°C); log Kow: ~6.5 Automotive coatings, films
UV 329 (3147-75-9) –C(CH₃)₂CH₂CH₂(CH₃)₂ (4) 323.44 High log Kow (~8.2); enhanced stability High-durability polymers
Drometrizole trisiloxane (155633-54-8) –Si(CH₃)₃ (6) 501.85 Hydrophobic; low volatility Cosmetics, silicones
(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol –CH=N–Ph (6) 328.37 Ligand for metal complexes Coordination chemistry

Key Observations:

  • Substituent bulkiness: Bulky groups (e.g., tert-butyl in UV 326, siloxane in Drometrizole trisiloxane) increase molecular weight and hydrophobicity, improving compatibility with non-polar matrices but raising bioaccumulation risks .
  • Planarity: The target compound’s benzotriazole-phenol system is nearly coplanar (r.m.s. deviation: 0.004 Å), while derivatives like UV 329 exhibit larger dihedral angles (e.g., 60.9° for phenyliminomethyl substituents), reducing conjugation efficiency .
  • Hydrogen bonding: Intramolecular O–H⋯N bonds are common, stabilizing the keto-enol tautomer critical for UV absorption .

Performance in Environmental and Industrial Contexts

Photostability and Efficiency:

  • The target compound’s propenyl group provides moderate steric hindrance, balancing UV shielding and thermal stability. In contrast, siloxane-modified derivatives (e.g., Drometrizole trisiloxane) exhibit superior resistance to leaching in hydrophobic environments .
  • Chlorinated derivatives (e.g., UV 326) show red-shifted absorption spectra due to electron-withdrawing effects, but face regulatory scrutiny over chlorine-related toxicity .

Environmental Persistence:

  • The target compound’s log Kow is estimated at ~5.2 (based on structural analogs), lower than UV 329 (8.2) but higher than unsubstituted benzotriazoles .
  • Environmental studies detected the target compound in petrochemical effluents with variable recovery rates (49–131%), indicating moderate persistence .

Biological Activity

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, commonly referred to as a benzotriazole derivative, is a compound with significant applications in various fields, particularly as a UV absorber and light stabilizer. This article focuses on its biological activity, exploring its effects, mechanisms, and relevant case studies.

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.32 g/mol
  • CAS Number : 2170-39-0

The biological activity of this compound is primarily attributed to its ability to absorb ultraviolet (UV) radiation. Benzotriazoles are known for their capacity to stabilize polymers against UV degradation, which is crucial in protecting materials from photodegradation. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological systems.

1. Toxicological Profile

Studies indicate that phenolic benzotriazoles, including this compound, exhibit varying degrees of toxicity depending on their structural modifications. The liver is often identified as the target organ for toxicity. Research suggests that while some derivatives do not cause significant sensitization or systemic toxicity at low doses (below 100 mg/kg bw/day), higher doses may lead to observable kidney toxicity .

2. Skin Sensitization

Contact allergies to benzotriazole derivatives appear to be rare. Available data indicate that compounds with branched alkyl substituents in the para position generally do not act as skin sensitizers . However, the potential for effects following autoxidation remains a consideration in risk assessments.

Case Study 1: UV Absorption and Photostability

A study investigated the effectiveness of various benzotriazole derivatives, including this compound, in enhancing the photostability of polymeric materials. The results demonstrated significant improvements in UV absorption properties compared to untreated samples, indicating its efficacy as a UV stabilizer .

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of benzotriazole compounds revealed that while they are effective in industrial applications, their accumulation in ecosystems poses potential risks. Monitoring studies have shown detectable levels in aquatic environments, raising concerns about bioaccumulation and long-term ecological effects .

Data Table: Toxicity and Biological Activity Comparison

Compound NameCAS NumberToxicity Level (mg/kg bw/day)Skin SensitizationPrimary Target Organ
This compound2170-39-0>100RareLiver
Drometrizole3147-75-9>100Not significantLiver
Bumetrizole101697-89-6<100LowKidney

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde with aniline in xylenes in the presence of anhydrous MgSO₄ as a desicant yields the Schiff base derivative (80% yield). Key parameters include reaction time (12–24 hours), temperature (reflux conditions), and stoichiometric ratios of reactants . Another route involves hydrosilylation reactions for surface functionalization, where the propenyl group reacts with Si–H bonds on silica surfaces, requiring catalysts like Pt-based complexes .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEXII CCD diffractometer) with MoKα radiation (λ = 0.71073 Å) and SHELX software (SHELXL-97 for refinement) resolves molecular geometry. Key parameters include R-factors (e.g., R₁ = 0.054), hydrogen bonding (intramolecular O–H⋯N), and dihedral angles (e.g., 60.9° between benzotriazole and phenol planes) .
  • Spectroscopy : 1H^1H NMR (CDCl₃) identifies protons (e.g., δ 8.77 for PhN=CH, δ 2.45 for CH₃), while GC-MS detects fragmentation patterns for purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to study the UV absorption mechanism of this compound in polymer matrices or silicones?

  • Methodological Answer : The benzotriazole moiety absorbs UV light via π→π* transitions. To study its efficacy, graft the compound onto silica particles via hydrosilylation and measure UV-Vis spectra (λ~300–400 nm). Compare photostability under accelerated weathering (e.g., QUV testing) and analyze degradation products using HPLC-MS. The propenyl group enhances compatibility with hydrophobic matrices like silicones .

Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts or bond lengths may arise from solvent effects, crystallographic twinning, or refinement protocols. For example:

  • Use high-resolution NMR (500 MHz+) with deuterated solvents to standardize chemical shift reporting.
  • Re-analyze raw diffraction data with updated SHELX versions (e.g., SHELXL-2018) to improve R-factor convergence. Cross-validate with DFT calculations for bond-length comparisons .

Q. How does the structure-activity relationship (SAR) of this compound differ from structurally analogous benzotriazole derivatives?

  • Methodological Answer : Compare substitution patterns:

  • Propenyl vs. Allyl Groups : The propenyl group enhances hydrophobicity (logP ~3.2) compared to allyl derivatives, improving dispersion in non-polar matrices.
  • Methyl Substituents : The 4-methyl group stabilizes the phenol O–H⋯N hydrogen bond (2.68 Å), increasing thermal stability (mp ~100°C vs. 85°C for non-methyl analogs).
  • Benzotriazole Orientation : Planar benzotriazole-phenol systems (r.m.s. deviation <0.005 Å) improve UV absorption efficiency vs. non-planar analogs .

Q. What experimental challenges arise during the purification of this compound, and how are they addressed?

  • Methodological Answer : Challenges include low solubility in polar solvents (e.g., H₂O) and co-elution of byproducts. Solutions:

  • Recrystallization : Use ethyl ether/hexane mixtures to isolate high-purity crystals (>99%).
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted aldehyde or aniline byproducts .

Q. How do hydrogen bonding and molecular conformation influence the compound’s crystallographic packing and stability?

  • Methodological Answer : Intramolecular O–H⋯N hydrogen bonds (2.05 Å) lock the benzotriazole and phenol rings into a planar conformation, reducing steric strain. This planar geometry promotes π-stacking in the crystal lattice (interplanar distance ~3.5 Å), enhancing thermal stability (Tₘ = 98–102°C). Disruption of this bond (e.g., via methylation of the phenol group) reduces melting points by ~20°C .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKONWVIRECCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352806
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-39-0
Record name 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate and 2-ethylhexyl-3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazole-2-yl)phenyl]propionate (Tinuvin 109)
Name
octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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